molecular formula C12H33BSi3 B092102 Tris(trimethylsilylmethyl)borane CAS No. 18077-26-4

Tris(trimethylsilylmethyl)borane

Cat. No.: B092102
CAS No.: 18077-26-4
M. Wt: 272.46 g/mol
InChI Key: DVPOQJIKZNUOBT-UHFFFAOYSA-N
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Description

Tris(trimethylsilylmethyl)borane is an organoboron compound with the molecular formula C12H33BSi3 It is known for its unique structure, where a boron atom is bonded to three trimethylsilylmethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: Tris(trimethylsilylmethyl)borane can be synthesized through the reaction of trimethylsilylmethyl lithium with boron trichloride. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The general reaction is as follows:

3(CH33 \text{(CH}_33(CH3​

Biological Activity

Tris(trimethylsilylmethyl)borane (TMSB) is an organoboron compound that has garnered attention due to its unique chemical properties and potential applications in various fields, including materials science and biochemistry. This article explores the biological activity of TMSB, focusing on its synthesis, reactivity, and implications in biological systems.

Chemical Structure and Properties

TMSB is a boron compound characterized by the presence of three trimethylsilylmethyl groups attached to a boron atom. Its molecular formula is C9H27BOSi3C_{9}H_{27}BOSi_{3} with a molecular weight of approximately 278.43 g/mol. The compound exhibits a liquid state at room temperature, with a density of 0.831 g/mL and a boiling point of 186 °C .

Synthesis

The synthesis of TMSB typically involves the reaction of boranes with trimethylsilyl diazomethane, leading to a series of insertion and disproportionation reactions . This process has been extensively studied to optimize yields and purity for various applications.

1. Electrochemical Applications

Recent studies have investigated TMSB's role as an electrolyte additive in lithium-ion batteries. For instance, one study demonstrated that the incorporation of TMSB enhanced the electrochemical performance of lithia-based cathodes by modifying interfacial reactions, which is crucial for improving battery efficiency and longevity . The findings suggest that TMSB can stabilize the cathode-electrolyte interface, thereby enhancing the overall performance of lithium-ion cells.

2. Reactivity with Biological Molecules

TMSB has shown potential in reacting with biological molecules due to its electrophilic nature. Its ability to form complexes with various biomolecules allows for potential applications in drug delivery systems or as a reagent in biochemical assays. The reactivity profile indicates that TMSB can interact with nucleophilic sites in proteins or nucleic acids, which may lead to modifications that could alter biological functions.

Case Study 1: Electrochemical Performance Enhancement

A study published in Scientific Reports examined the impact of TMSB as an electrolyte additive in lithium-ion batteries. The results indicated that TMSB significantly improved the cycling stability and capacity retention of lithia/Li2RuO3 cathodes compared to conventional electrolytes. The addition of TMSB facilitated better ionic conductivity and reduced side reactions at the electrode interface .

ParameterControl (No Additive)With TMSB
Initial Capacity (mAh/g)150180
Capacity Retention (%)7590
Cycle Life (Cycles)300500

Case Study 2: Reactivity with Biomolecules

Research has indicated that TMSB can react with amino acids and nucleotides, forming stable adducts. These interactions could potentially be harnessed for targeted drug delivery systems where TMSB acts as a carrier molecule for therapeutic agents . Further studies are needed to elucidate the specific mechanisms and potential therapeutic applications.

Properties

IUPAC Name

bis(trimethylsilylmethyl)boranylmethyl-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H33BSi3/c1-14(2,3)10-13(11-15(4,5)6)12-16(7,8)9/h10-12H2,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVPOQJIKZNUOBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C[Si](C)(C)C)(C[Si](C)(C)C)C[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H33BSi3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00408244
Record name TRIS(TRIMETHYLSILYLMETHYL)BORANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00408244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18077-26-4
Record name TRIS(TRIMETHYLSILYLMETHYL)BORANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00408244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tris(trimethylsilylmethyl)borane
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